molecular formula C14H17N3 B2624876 2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline CAS No. 679785-32-1

2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline

Cat. No.: B2624876
CAS No.: 679785-32-1
M. Wt: 227.311
InChI Key: XLVGFMMUVAAJSR-UHFFFAOYSA-N
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Description

2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline (CAS 679785-32-1) is an organic compound with the molecular formula C14H17N3 and a molecular weight of 227.30 g/mol. This chemical belongs to the quinoxaline class of heterocyclic compounds, which are recognized as a "privileged scaffold" in medicinal chemistry due to their versatile interactions with diverse biological targets and their presence in compounds with a wide spectrum of therapeutic potential . The integration of the pyrrolidine moiety further enhances the molecule's properties as a pharmacophore, often influencing solubility, lipophilicity, and the ability to form key hydrogen bond interactions with enzymes and receptors . Quinoxaline derivatives are of significant research value in early-stage drug discovery. Scientific literature indicates that novel quinoxaline-based compounds have been designed and characterized as potent inhibitors of tyrosine kinases, such as EphA3 . These kinases are relevant therapeutic targets for their role in diseases like cancer, and such inhibitors have shown high efficacy in controlling tumor size in relevant in vivo models . Furthermore, research into related quinoxaline structures has demonstrated promising anti-proliferative activity against various human cancer cell lines, including breast cancer cells, and the ability to act as inhibitors of clinically relevant mutant kinases . The structural motifs present in this compound make it a compound of interest for researchers exploring new oncological therapies, kinase signaling pathways, and other areas of biological investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3-pyrrolidin-1-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-11-14(17-9-5-6-10-17)16-13-8-4-3-7-12(13)15-11/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVGFMMUVAAJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C1N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethyl 3 Pyrrolidin 1 Yl Quinoxaline and Its Derivatives

Fundamental Synthetic Approaches to the Quinoxaline (B1680401) Ring System

The construction of the quinoxaline ring system is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists.

Condensation Reactions of o-Phenylenediamines with α-Diketones

The most classical and widely employed method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comnih.gov This acid-catalyzed condensation-cyclization reaction provides a direct and efficient route to the quinoxaline core. In the context of synthesizing 2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline, the initial step would logically involve the reaction of an o-phenylenediamine with 3,4-hexanedione (B1216349) to yield 2,3-diethylquinoxaline.

The general reaction is versatile and tolerates a wide range of substituents on both the o-phenylenediamine and the α-diketone, allowing for the generation of a diverse library of quinoxaline derivatives. Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of microwave irradiation to accelerate the reaction.

Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis via Condensation

Catalyst/ConditionsReactantsProductYield (%)Reference
Acetic Acid, Refluxo-phenylenediamine, Benzil2,3-DiphenylquinoxalineHigh arkat-usa.org
Iodine, DMSOo-phenylenediamine, Benzil2,3-DiphenylquinoxalineHigh arkat-usa.org
Microwave, Solvent-freeo-phenylenediamine, Benzil2,3-DiphenylquinoxalineHigh mdpi.com
FeCl₂, o-xylene2-nitroaniline, 1,2-diols2-Substituted quinoxalines49-98 nih.gov

Alternative Cyclization Strategies for Quinoxaline Core Formation

Beyond the classical condensation, several alternative strategies have been developed for the formation of the quinoxaline ring. These methods often offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions. One notable approach involves the oxidative cyclization of α-hydroxy ketones with o-phenylenediamines. arkat-usa.org Furthermore, tandem oxidative azidation/cyclization reactions of N-arylenamines have been reported to yield quinoxaline derivatives under mild conditions. nih.gov One-pot syntheses from 2-nitroanilines and vicinal diols, catalyzed by iron complexes, also provide an efficient route. nih.gov

Strategies for the Introduction and Modification of Substituents

The functionalization of the quinoxaline core is crucial for tuning the properties of the final molecule. The 2- and 3-positions of the quinoxaline ring are particularly amenable to modification.

Regioselective Functionalization at the 2- and 3-Positions

A common and effective strategy for introducing substituents at the 2- and 3-positions involves the use of halogenated quinoxaline precursors. For the synthesis of this compound, a key intermediate would be a 2-ethyl-3-haloquinoxaline. The synthesis of such an intermediate could potentially be achieved through the condensation of o-phenylenediamine with an appropriately substituted α-dicarbonyl compound that leads to a precursor amenable to selective halogenation.

A more direct and widely documented approach is to start from 2,3-dichloroquinoxaline (B139996) (2,3-DCQ). This versatile starting material can be prepared by the cyclocondensation of o-phenylenediamine with oxalic acid to give quinoxaline-2,3-dione, followed by chlorination. nih.gov While this would lead to a dichloro intermediate, selective nucleophilic substitution can often be achieved.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a variety of functional groups onto the quinoxaline ring. The electron-deficient nature of the pyrazine (B50134) ring facilitates the displacement of a halide at the 2- or 3-position by a nucleophile. In the context of the target molecule, the reaction of a 2-ethyl-3-chloroquinoxaline with pyrrolidine (B122466) would be the key C-N bond-forming step. Studies on the nucleophilic substitution of 2,3-dichloroquinoxaline have shown that both symmetrical and asymmetrical disubstituted quinoxalines can be synthesized by reacting with various sulfur and nitrogen nucleophiles. nih.gov The reaction of a heteroaromatic halide with a tertiary alkylamine has also been observed, highlighting the nucleophilic potential of such amines. mdpi.com

Table 2: Examples of Nucleophilic Aromatic Substitution on Halo-Quinoxalines

Halo-QuinoxalineNucleophileProductConditionsReference
2,3-Dichloroquinoxaline4-Chloroaniline2-Chloro-3-(4-chloroanilino)quinoxalineRoom Temperature nih.gov
2,3-DichloroquinoxalineThiophenol2-Chloro-3-(phenylthio)quinoxalineRoom Temperature nih.gov
2-Chloro-3-methylquinoxaline4-Hydroxybenzaldehyde4-((3-Methylquinoxalin-2-yl)oxy)benzaldehydeAcetonitrile, Reflux mdpi.com
2-Methoxy-3-X-5-nitrothiophenesPyrrolidine2-(Pyrrolidin-1-yl)-3-X-5-nitrothiophenes- nih.gov

Synthesis and Derivatization of the Pyrrolidin-1-yl Moiety

The pyrrolidine ring is a common motif in bioactive molecules. Its introduction onto the quinoxaline core is typically achieved through the nucleophilic substitution reaction described above, where pyrrolidine acts as the nucleophile. The synthesis of pyrrolidine itself and its derivatives is well-established in organic chemistry. For the purpose of this synthesis, commercially available pyrrolidine is generally used directly.

Advanced Synthetic Techniques and Methodological Innovations

Modern organic synthesis continually seeks more efficient, atom-economical, and environmentally benign methods. In the context of quinoxaline synthesis, several advanced techniques have emerged. One-pot multicomponent reactions, where multiple transformations are carried out in a single reaction vessel, offer a streamlined approach to complex molecules. researchgate.netresearchgate.net For instance, the one-pot synthesis of quinoxalines from o-phenylenediamines and terminal alkynes catalyzed by copper-N-heterocyclic carbenes has been reported. researchgate.net

Furthermore, the development of novel catalytic systems, including the use of heterogeneous catalysts, allows for easier product purification and catalyst recycling. nih.gov Tandem reactions, where a sequence of reactions occurs without the isolation of intermediates, also represent a powerful strategy for the efficient construction of functionalized quinoxalines. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Quinoxaline Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic compounds, including quinoxalines. bohrium.comsci-hub.se These reactions facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for introducing substituents like the ethyl and pyrrolidinyl groups onto the quinoxaline framework. nih.gov Palladium-catalyzed reactions, in particular, have been extensively developed for their efficiency and broad substrate scope. nih.govjcsp.org.pk

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organoboron compound with an organic halide or triflate. mychemblog.comyonedalabs.com This reaction is a powerful method for introducing alkyl or aryl groups, such as the ethyl group in this compound, onto the quinoxaline ring. The synthesis would typically involve the reaction of a halogenated quinoxaline precursor (e.g., 2-chloro-3-(pyrrolidin-1-yl)quinoxaline) with an ethylboronic acid or its corresponding ester.

The reaction mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. mychemblog.com The choice of catalyst, ligands, base, and solvent is critical for achieving high yields. yonedalabs.com Site-selective couplings can also be achieved, for instance, on substrates like 2,6-dichloroquinoxaline, where electronic parameters control the reaction's regioselectivity. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling for Quinoxaline Functionalization

Quinoxaline SubstrateBoronic Acid/EsterCatalystBaseSolventYieldReference
2,6-dichloroquinoxaline2-Tolylboronic acidPd(PPh₃)₄K₃PO₄THF77% researchgate.net
2,6-dichloroquinoxaline4-Tolylboronic acidPd(PPh₃)₄K₃PO₄THF75% researchgate.net
2,6-dichloroquinoxaline2-Thienylboronic acidPd(PPh₃)₄K₃PO₄THF45% researchgate.net
5-chloro-8-(pyridin-3-yl)quinolinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O89% nih.gov

The formation of the C-N bond between the quinoxaline C3 position and the pyrrolidine ring in this compound can be efficiently achieved via the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate and has become a cornerstone for synthesizing arylamines. mychemblog.comlibretexts.org To synthesize the target molecule, a precursor such as 3-chloro-2-ethylquinoxaline would be reacted with pyrrolidine in the presence of a palladium catalyst and a suitable base. scienceopen.com

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. wikipedia.orgmychemblog.com The success of the reaction heavily relies on the choice of phosphine (B1218219) ligands, which have evolved over several "generations" to accommodate a wider range of substrates and milder reaction conditions. wikipedia.orgscienceopen.com This method has largely replaced harsher, classical methods for C-N bond formation due to its superior functional group tolerance and efficiency. wikipedia.org

Table 2: Conditions for Buchwald-Hartwig C-N Coupling

Aryl HalideAmineCatalyst/LigandBaseSolventKey FeatureReference
Aryl BromidePrimary/Secondary AminePd(OAc)₂ / BINAP or DPPFNaOt-BuTolueneFirst reliable extension to primary amines. wikipedia.org
Aryl BromideAnilinePd(OAc)₂ / XPhos or BrettPhosStrong BaseDioxaneUse of advanced biaryl dialkylphosphine ligands improves yields. scienceopen.com
Aryl Halide/TriflateVarious Amines, Amides, etc.Palladium CatalystStoichiometric BaseOrganic SolventGeneral method for direct C-N bond formation. mychemblog.com

The Sonogashira coupling is another key palladium-catalyzed reaction that forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. jcsp.org.pk While not directly used to form the ethyl or pyrrolidinyl groups of the target compound, it is a vital tool for the broader functionalization of the quinoxaline core, introducing alkynyl moieties that can be further elaborated. jcsp.org.pkrsc.org This reaction typically uses a dual catalytic system of palladium and a copper(I) co-catalyst. jcsp.org.pkrsc.org The methodology provides a powerful route to alkyne-substituted quinoxalines, which are valuable intermediates in materials science and medicinal chemistry. jcsp.org.pktandfonline.com

Other transition metals like iron, cobalt, copper, and nickel have also been employed in the synthesis and functionalization of quinoxalines. bohrium.comsci-hub.se These first-row transition metals offer advantages such as lower cost and reduced toxicity. bohrium.com For example, copper-catalyzed reactions are well-known for activating terminal alkynes and facilitating various synthetic transformations. sci-hub.se These diverse metal-catalyzed methods collectively provide a comprehensive toolbox for accessing a wide array of substituted quinoxaline derivatives. nih.gov

Table 3: Overview of Sonogashira Coupling for Quinoxaline Derivatization

Quinoxaline SubstrateTerminal AlkyneCatalyst SystemSolvent/BaseYieldReference
2-(4-bromophenyl)quinoxaline1-HexynePdCl₂(PPh₃)₂ / CuIDMF / Et₃N72% jcsp.org.pk
2-chloro-3-methoxyquinoxalinePhenylacetylenePd-CuIDMF / Et₃NGood to Excellent rsc.org
2,3-dichloroquinoxalineEthynylbenzenesPd(0)/PEG NanoparticlesNot specifiedHigh tandfonline.com

Green Chemistry Approaches in Quinoxaline Synthesis

In response to growing environmental concerns, green chemistry principles have been increasingly integrated into the synthesis of quinoxalines. ijirt.orgekb.eg These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional methods. ijirt.orgresearchgate.net Key strategies include the use of eco-friendly solvents, solvent-free reaction conditions, and alternative energy sources like microwaves. ekb.egbenthamdirect.com

A significant advancement in green quinoxaline synthesis is the move towards solvent-free or aqueous reaction conditions. ekb.eg Traditional syntheses often rely on volatile and hazardous organic solvents. ijirt.org Solvent-free methods, sometimes performed by grinding reactants together with a catalyst, offer numerous advantages, including high yields, short reaction times, simple work-up procedures, and reduced environmental impact. ias.ac.intandfonline.com Catalysts like p-toluenesulfonic acid and sulfated polyborate have proven effective under these conditions. ias.ac.intandfonline.com

Water is also an attractive green solvent for organic synthesis. Methodologies have been developed for the efficient condensation of 1,2-diamines and 1,2-diketones in water, often without the need for any catalyst, to produce quinoxaline derivatives in high yields. researchgate.net These protocols align with the goals of green chemistry by minimizing waste and avoiding toxic solvents. researchgate.netrsc.org

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, offering a green alternative to conventional heating. e-journals.inbenthamdirect.com Microwave-assisted synthesis of quinoxalines is characterized by dramatically reduced reaction times—often from hours to minutes—and frequently results in higher yields and product purity. e-journals.intandfonline.comudayton.edu

This technique is particularly effective when combined with solvent-free conditions. tandfonline.comscispace.com For instance, the condensation of diamines and dicarbonyls can be achieved rapidly under microwave irradiation without any solvent, providing an environmentally benign pathway to quinoxaline derivatives. e-journals.inudayton.edu The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. e-journals.in This approach not only saves time and energy but also often simplifies product isolation, making it a highly attractive green methodology. tandfonline.comscispace.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

ReactionMethodConditionsReaction TimeYieldReference
o-phenylenediamine + BenzilConventionalRefluxing Ethanol (B145695)/Acetic Acid2-12 hours34-85% tandfonline.com
o-phenylenediamine + BenzilMicrowave (Solvent-free)160W3.5 minutes80-90% e-journals.in
o-phenylenediamine + Dialkyl acetylenedicarboxylateMicrowave (Solvent-free)IrradiationRapidHigh tandfonline.com
1,2-diamines + 1,2-diketonesMicrowave (Solvent-free on Alumina)Irradiation3 minutes80-86% scispace.com
Organocatalysis and Supramolecular Catalysis

The development of synthetic routes for quinoxaline derivatives has increasingly focused on principles of green chemistry, emphasizing the use of metal-free, environmentally benign catalysts. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful platform for this purpose. These methodologies often offer mild reaction conditions, high yields, and operational simplicity. In contrast, the application of supramolecular catalysis in the synthesis of quinoxalines is less developed, with research predominantly focused on the use of quinoxaline moieties within larger supramolecular structures for molecular recognition and sensing.

Organocatalysis in Quinoxaline Synthesis

The primary organocatalytic approach to the quinoxaline core involves the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound. Various organic molecules, particularly Brønsted acids, have been identified as effective catalysts for this transformation.

Key Organocatalysts and Research Findings:

Camphor Sulfonic Acid (CSA): A mild, inexpensive, and commercially available organocatalyst, CSA has been effectively used for the synthesis of a wide range of quinoxaline derivatives. tandfonline.comtandfonline.com Research by Banerjee's group demonstrated that a catalytic amount (20 mol%) of CSA facilitates the condensation of various 1,2-diaminobenzene derivatives with 1,2-dicarbonyls like phenanthrene-9,10-dione, acenaphthylene-1,2-dione, or benzil. tandfonline.com The reactions are typically conducted in an eco-friendly aqueous ethanol solvent at room temperature, completing within an hour and producing excellent yields (up to 94%). tandfonline.comtandfonline.com

L-Proline: This naturally occurring amino acid serves as an efficient bifunctional organocatalyst, possessing both a Lewis basic amine and a Brønsted acidic carboxylic acid group. nih.gov It has been successfully employed in the synthesis of quinoxalines under solvent-free conditions or in water. sharif.edursc.org A study demonstrated that using a 20 mol% catalytic amount of L-proline for the reaction of 1,2-diamines with α-hydroxy ketones in refluxing water provides good to excellent yields of the desired quinoxaline products. rsc.org The use of L-proline aligns with green chemistry principles due to its biodegradability and low toxicity. nih.govsharif.edursc.org

Nitrilotris(methylenephosphonic acid): This compound has been introduced as a novel and highly efficient recyclable Brønsted acid organocatalyst for quinoxaline synthesis. tandfonline.comresearchgate.net It effectively catalyzes the reaction between 1,2-diamines and 1,2-diketones under mild conditions. tandfonline.com A key advantage of this catalyst is its recyclability, allowing it to be used for several consecutive cycles with only a slight change in product yield. researchgate.netnih.gov The reactions often proceed with very short reaction times and produce excellent yields (80–97%). nih.gov

Other Organocatalysts: Other organic catalysts such as saccharin (B28170) have also been reported to facilitate the synthesis of quinoxalines from 1,2-arylenediamines and 1,2-dicarbonyl compounds at room temperature. researchgate.net Additionally, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used to catalyze the aerobic oxidation of deoxybenzoins to benzils, which can then be used in a one-pot synthesis of quinoxalines. organic-chemistry.org

The synthesis of the specific target compound, this compound, would likely proceed through a multi-step sequence where the quinoxaline core is first formed via one of the above organocatalytic methods. A subsequent nucleophilic substitution reaction could then introduce the pyrrolidine moiety. johnshopkins.edu The development of pyrrolidine-based organocatalysts is an active area of research, highlighting the synthetic importance of this structural motif. nih.gov

Comparative Data on Organocatalytic Synthesis of Quinoxaline Derivatives
OrganocatalystCatalyst Loading (mol%)SubstratesSolventTemperatureReaction TimeYield (%)Reference
Camphor Sulfonic Acid (CSA)20o-phenylenediamine, phenanthrene-9,10-dioneAqueous EthanolRoom Temp.1 hr92 tandfonline.com
Camphor Sulfonic Acid (CSA)20o-phenylenediamine, acenaphthylene-1,2-dioneAqueous EthanolRoom Temp.1 hr94 tandfonline.com
L-Proline201,2-diaminobenzene, α-hydroxy ketoneWaterReflux12 hrsUp to 94 rsc.org
L-Proline10o-phenylenediamine, benzilSolvent-free80°C10 min98 sharif.edu
Nitrilotris(methylenephosphonic acid)51,2-diamines, 1,2-carbonyl compoundsEthanolRoom Temp.5-15 min80-97 nih.gov

Supramolecular Catalysis

The field of supramolecular chemistry involves molecular assemblies and intermolecular bonds to create complex, functional systems. While supramolecular catalysis is a growing field, its application to the synthesis of quinoxaline derivatives is not well-documented in current literature. Instead, research has focused on incorporating the quinoxaline unit into larger, pre-formed supramolecular structures known as cavitands. tandfonline.comtandfonline.com These quinoxaline-based cavitands act as molecular hosts or baskets, capable of molecular recognition and forming stable host-guest complexes with specific molecules, such as C60 fullerene. tandfonline.comtandfonline.com This research highlights the utility of the quinoxaline scaffold in designing supramolecular receptors for sensing and materials science, rather than its formation via supramolecular catalysis.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 3 Pyrrolidin 1 Yl Quinoxaline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing 1D or 2D NMR data (such as COSY, HMQC, or HMBC spectra) for 2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline were found. This information is crucial for establishing the precise connectivity of atoms and the stereochemistry of the molecule. Similarly, no dynamic NMR studies for the conformational analysis of this compound appear to have been conducted or published.

Single-Crystal X-ray Diffraction Analysis

A search for single-crystal X-ray diffraction data, which would provide definitive information on the molecular geometry, bond lengths, and bond angles of this compound, did not yield any results. Furthermore, there is no available data on its supramolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data for this compound, which would confirm its precise elemental composition, could not be located in the public domain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

No specific Fourier-transform infrared (FT-IR) or Raman spectroscopic data for this compound was found in the searched scientific literature. Therefore, a data table of vibrational frequencies and functional group assignments cannot be provided.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Detailed research findings regarding the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of this compound are not available in the public domain based on the conducted searches. As a result, data tables for absorption maxima, molar absorptivity, and fluorescence emission characteristics cannot be compiled.

Theoretical and Computational Chemistry Studies of 2 Ethyl 3 Pyrrolidin 1 Yl Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular geometry, electronic distribution, and chemical reactivity.

The initial step in most quantum chemical studies involves determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. Density Functional Theory (DFT) is a widely used and reliable method for this purpose, particularly functionals like B3LYP combined with basis sets such as 6-31G(d,p) or larger. ox.ac.ukias.ac.iniiste.org For 2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline, the geometry optimization would likely reveal a largely planar quinoxaline (B1680401) core. The ethyl and pyrrolidine (B122466) substituents, connected by single bonds, would introduce degrees of rotational freedom.

The electronic structure determination provides information on how electrons are distributed within the molecule. The pyrrolidinyl group, being an amino derivative, acts as an electron-donating group, increasing the electron density on the quinoxaline ring system. Conversely, the pyrazine (B50134) ring within the quinoxaline core is inherently electron-deficient. This electronic push-pull character is a hallmark of many substituted quinoxalines and significantly influences their chemical and physical properties. jocpr.com DFT calculations can quantify this charge distribution through population analyses, providing insights into atomic charges and bond orders. tandfonline.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. numberanalytics.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the electron-donating pyrrolidinyl group is expected to raise the energy of the HOMO. jocpr.com The HOMO is likely to be distributed over the electron-rich pyrrolidine ring and the adjacent nitrogen-containing portion of the quinoxaline core. The LUMO, in contrast, would be predominantly localized on the electron-deficient pyrazine part of the quinoxaline ring system. This separation of frontier orbitals is typical for donor-acceptor substituted systems. Quantum chemical calculations for various quinoxaline derivatives have established typical energy ranges for these orbitals. jocpr.comresearchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Substituted Quinoxalines

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Method
3-methyl-2-phenyl quinoxaline-5.93-1.744.19B3LYP
2,3-diphenyl quinoxaline-6.04-1.884.16B3LYP
3-methylquinoxalin-2(1H)-one-5.98-1.554.43B3LYP/6-311G
3-aminoquinoxalin-2(1H)-one-5.51-1.334.18B3LYP/6-311G

Note: The data presented is for illustrative purposes and is derived from studies on different quinoxaline derivatives to provide a comparative context. jocpr.comresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites involved in intermolecular interactions. researchgate.netrsc.org In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atoms of the quinoxaline ring and the nitrogen of the pyrrolidine ring, due to the presence of lone pairs of electrons. These sites represent the primary centers for hydrogen bonding and coordination. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential, making them potential sites for interaction with nucleophiles. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. tandfonline.comox.ac.uk

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org For this compound, the primary sources of conformational flexibility are the rotations around the C-C bond of the ethyl group and the C-N bond connecting the pyrrolidine ring to the quinoxaline core.

MD simulations can explore the potential energy surface associated with these rotations over time. By simulating the molecule's motion, it is possible to identify the most stable, low-energy conformations and the energy barriers between them. The pyrrolidine ring itself has a non-planar, puckered conformation (envelope or twist) that can also interconvert, adding to the molecule's dynamic nature. The stability of different conformers is governed by steric hindrance and torsional strain between the substituents. libretexts.org For instance, the orientation of the ethyl group relative to the plane of the quinoxaline ring would be a key dynamic feature.

The chemical behavior of a molecule is significantly influenced by its environment, particularly the solvent. medjchem.comomicsonline.org MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. These simulations can reveal the structure of the solvent shell around the molecule and identify specific intermolecular interactions, such as hydrogen bonds between the solvent and the nitrogen atoms of the quinoxaline.

The choice of solvent can impact conformational preferences and electronic properties. medjchem.com For example, in a polar protic solvent like water or ethanol (B145695), the nitrogen atoms of the quinoxaline and pyrrolidine moieties would act as hydrogen bond acceptors. These interactions can stabilize the molecule and influence its electronic distribution and dipole moment. Computational models like the Polarizable Continuum Model (PCM) can also be used to approximate solvent effects in quantum chemical calculations, providing insights into how the solvent environment modulates properties like HOMO-LUMO energies and UV-visible absorption spectra. medjchem.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Purely theoretical, not efficacy based)

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in modern medicinal chemistry for the rational design of new chemical entities. These methods are applied to understand the relationship between the chemical structure of a compound and its physical or chemical properties. For a novel compound like this compound, these theoretical studies can provide valuable insights into its molecular characteristics.

QSAR models for quinoxaline derivatives have been developed to correlate their structural features with various activities. nih.govresearchgate.netnih.gov These models typically employ a range of molecular descriptors, which quantify different aspects of a molecule's structure. For this compound, a hypothetical QSAR study would involve the calculation of several classes of descriptors. These would include:

Electronic Descriptors: Such as atomic charges, dipole moment, and frontier orbital energies (HOMO and LUMO), which would describe the molecule's reactivity and electrostatic interactions.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices that account for the spatial arrangement of the ethyl and pyrrolidinyl groups.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR model could be represented by a mathematical equation, where a particular property is a function of these descriptors. The development of such a model would allow for the prediction of properties for other, yet-to-be-synthesized, quinoxaline analogs.

Pharmacophore modeling, on the other hand, focuses on the 3D arrangement of essential chemical features that are responsible for a molecule's interactions. fiveable.menih.govnih.gov For this compound, a pharmacophore model would be constructed based on its key structural motifs. The essential features would likely include:

Hydrogen Bond Acceptors: The two nitrogen atoms in the quinoxaline ring are potential hydrogen bond acceptors.

Hydrophobic Features: The ethyl group and the aliphatic pyrrolidine ring would be identified as hydrophobic regions.

Aromatic Ring: The benzene (B151609) moiety of the quinoxaline core would be defined as an aromatic feature.

The spatial relationship between these features would constitute the pharmacophore model. This model could then be used to virtually screen large chemical databases to identify other molecules that fit the pharmacophore and are therefore likely to share similar physicochemical properties.

A hypothetical data table illustrating the types of descriptors that would be calculated for a QSAR study of this compound is presented below.

Descriptor ClassDescriptor ExampleHypothetical Value
ElectronicDipole Moment2.5 D
StericMolecular Volume250 ų
TopologicalWiener Index1250
HydrophobicityLogP3.8

This table is for illustrative purposes to show the nature of data used in QSAR studies.

Prediction of Spectroscopic Properties from First Principles (e.g., NMR chemical shifts, UV-Vis spectra)

First-principles calculations, based on quantum mechanics, offer a powerful means to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.govnih.gov For this compound, these methods can provide theoretical NMR and UV-Vis spectra that can be used to aid in its experimental characterization.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for quinoxaline derivatives is commonly performed using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts. The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. For this compound, the calculated chemical shifts would be sensitive to the electronic environment of each atom. For instance, the electron-donating effect of the pyrrolidinyl group would be expected to influence the chemical shifts of the adjacent carbon and hydrogen atoms in the quinoxaline ring.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on such a DFT calculation, is provided below.

AtomPredicted ¹³C Chemical Shift (ppm)
C2155.2
C3158.9
C4a138.5
C5128.7
C6129.1
C7127.4
C8128.3
C8a140.1
Ethyl-CH₂25.8
Ethyl-CH₃13.5
Pyrrolidine-α-CH₂50.3
Pyrrolidine-β-CH₂25.1

Note: These values are hypothetical and for illustrative purposes only.

The prediction of the Ultraviolet-Visible (UV-Vis) absorption spectrum is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netbyu.edu This method calculates the excitation energies and oscillator strengths of the electronic transitions within the molecule. For this compound, the UV-Vis spectrum would be characterized by π-π* transitions within the quinoxaline aromatic system. The positions and intensities of the absorption bands would be modulated by the electronic effects of the ethyl and pyrrolidinyl substituents. The electron-donating pyrrolidinyl group, in particular, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline.

A hypothetical summary of the predicted UV-Vis absorption data is presented in the following table.

TransitionPredicted λmax (nm)Oscillator Strength (f)
S₀ → S₁3500.25
S₀ → S₂2900.18
S₀ → S₃2650.45

Note: These values are hypothetical and for illustrative purposes only.

These first-principles predictions of spectroscopic properties are invaluable for confirming the structure of newly synthesized compounds and for understanding their electronic structure.

Reactivity and Reaction Mechanisms of 2 Ethyl 3 Pyrrolidin 1 Yl Quinoxaline

Electrophilic and Nucleophilic Reactions of the Quinoxaline (B1680401) Ring

The quinoxaline ring, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is inherently electron-deficient, which dictates its reactivity towards nucleophiles and electrophiles. researchgate.net This electron-deficient nature makes it susceptible to nucleophilic attack, particularly at the pyrazine ring carbons (C-2 and C-3).

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the quinoxaline scaffold. udayton.edu This type of reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring that possesses a suitable leaving group. pressbooks.pub The presence of electron-withdrawing groups on the aromatic ring enhances the rate of SNAr reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.com

In the context of quinoxaline derivatives, the electrophilicity of the ring makes it a good substrate for SNAr. For instance, 2,3-dichloroquinoxaline (B139996) is a versatile precursor where the chlorine atoms act as effective leaving groups, allowing for the introduction of various nucleophiles to form carbon-heteroatom bonds (C-O, C-N, C-S). udayton.edu The presence of a leaving group at the C-2 or C-3 position of the quinoxaline ring makes it particularly susceptible to SNAr. rsc.org Studies have shown that even hydrogen can be substituted by strong nucleophiles in what is known as Vicarious Nucleophilic Substitution (VNS), although this is more efficient with quinoxaline N-oxides which have enhanced electrophilicity. rsc.orgrsc.org

For 2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline, direct SNAr on the quinoxaline ring would require the presence of a leaving group. However, the electron-donating nature of the pyrrolidin-1-yl and ethyl groups would likely decrease the electrophilicity of the quinoxaline ring, making it less reactive towards nucleophiles compared to an unsubstituted or electron-withdrawn quinoxaline.

Table 1: Factors Influencing SNAr Reactivity on Quinoxaline Derivatives

FactorInfluence on SNAr ReactivityRationale
Electron-withdrawing groups on the quinoxaline ring Increases reactivityStabilizes the negative charge in the Meisenheimer complex. numberanalytics.com
Electron-donating groups on the quinoxaline ring Decreases reactivityDestabilizes the Meisenheimer complex by increasing electron density on the ring.
Leaving group ability Better leaving groups increase reactivityFacilitates the elimination step of the SNAr mechanism. numberanalytics.com
Nucleophile strength Stronger nucleophiles increase reactivityFavors the initial attack on the aromatic ring. numberanalytics.com
Formation of N-oxide Increases reactivityEnhances the electrophilicity of the quinoxaline ring. rsc.orgrsc.org

Electrophilic aromatic substitution on the quinoxaline ring is generally less common than nucleophilic substitution due to the ring's electron-deficient character. sgbaukrc.ac.in When such reactions do occur, they are expected to take place on the benzene portion of the molecule, which is more electron-rich than the pyrazine ring. Electron localization calculations suggest that positions 5 and 8 are the most electron-dense and thus the most likely sites for electrophilic attack. sgbaukrc.ac.in

However, the substitution pattern in this compound will be significantly influenced by the existing substituents. The ethyl and pyrrolidin-1-yl groups are both electron-donating, which should activate the quinoxaline ring towards electrophilic attack to some extent, compared to the unsubstituted quinoxaline. The directing effects of these groups would need to be considered to predict the precise location of substitution.

Reactivity of the Pyrrolidin-1-yl Substituent

The pyrrolidin-1-yl group attached to the quinoxaline ring at the C-3 position has its own distinct reactivity, primarily centered around the nitrogen atom.

The nitrogen atom in the pyrrolidine (B122466) ring is sp³ hybridized and possesses a lone pair of electrons that is not involved in aromaticity. pearson.com This makes the pyrrolidine nitrogen basic and nucleophilic. pearson.comchemicalbook.com Its nucleophilicity allows it to react with various electrophiles. chemicalbook.com The nucleophilic character of pyrrolidine is influenced by the solvent environment, with stronger solvation in protic solvents like methanol (B129727) decreasing its nucleophilicity due to hydrogen bonding. rsc.org

In this compound, the nucleophilicity of the pyrrolidine nitrogen is likely to be somewhat attenuated due to the electron-withdrawing effect of the attached quinoxaline ring. Nevertheless, it can still be expected to exhibit nucleophilic properties and react with strong electrophiles.

While not a reaction of the pre-existing substituent, it is relevant to note that pyrrolidine rings are commonly synthesized through cyclization reactions. osaka-u.ac.jp One of the most prominent methods is the [3+2] cycloaddition of azomethine ylides with alkenes or alkynes. nih.gov Intramolecular cyclization of amino-functionalized unsaturated carbon-carbon bonds is another powerful strategy for constructing the pyrrolidine skeleton. osaka-u.ac.jp These methods highlight the synthetic accessibility of the pyrrolidinyl moiety.

Photochemical and Electrochemical Reactivity

The extended π-system of the quinoxaline ring suggests that this compound is likely to be photochemically and electrochemically active.

Photochemical Reactivity: Quinoxaline derivatives are known to be photoactive. nih.gov Upon irradiation, they can generate reactive oxygen species (ROS) through both electron and energy transfer mechanisms, indicating their potential as photosensitizers. nih.gov The photochemical stability and reaction pathways of quinoxaline derivatives are influenced by their substitution patterns. For instance, irradiation of some quinoxalin-2-ones in the presence of amines leads to reductive dimers, while those with a phenyl group at the 3-position can be reduced to 3,4-dihydroquinoxalin-2-ones. rsc.org The photochemical behavior of this compound would likely involve the excited states of the quinoxaline core, potentially leading to reactions such as photo-oxidation or photoreduction, influenced by the electronic nature of the ethyl and pyrrolidinyl groups.

Electrochemical Reactivity: The electrochemical behavior of quinoxaline derivatives is characterized by the redox activity of the pyrazine ring. semanticscholar.org They can undergo reduction, and the potential at which this occurs is dependent on the substituents. researchgate.net The reduction process is often pH-dependent and can involve the formation of radical intermediates. semanticscholar.org Studies have shown a correlation between the reduction potential of quinoxaline derivatives and their biological activity, with less negative reduction potentials sometimes associated with higher activity. abechem.com The electron-donating ethyl and pyrrolidin-1-yl groups in this compound would be expected to make the reduction of the quinoxaline ring more difficult (i.e., occur at a more negative potential) compared to an unsubstituted quinoxaline.

Redox Behavior and Radical Anion/Cation Formation

The electrochemical properties of quinoxaline and its derivatives have been a subject of significant interest. Generally, the quinoxaline scaffold is redox-active and can undergo reversible or quasi-reversible electron transfer processes. The introduction of electron-donating groups, such as the ethyl and pyrrolidinyl moieties in this compound, is expected to influence its redox potentials.

Studies on various 2-substituted quinoxaline derivatives have shown that these compounds can be electrochemically reduced, typically involving a single-electron transfer to form a radical anion. abechem.com The stability and further reactivity of this radical anion are dependent on the molecular structure and the reaction conditions. The presence of electron-donating groups generally makes the reduction more difficult (i.e., occurs at a more negative potential) compared to the unsubstituted quinoxaline.

Computational studies, often employing Density Functional Theory (DFT), have been utilized to predict the redox potentials of quinoxaline derivatives. These studies have shown a good correlation between the calculated and experimentally determined values. For instance, the reduction potential of quinoxalin-2(1H)-one derivatives was found to be influenced by the nature of the substituent at the 3-position. jocpr.comresearchgate.net Electron-donating groups, like an amino group, were found to result in a more negative reduction potential. jocpr.comresearchgate.net

While specific experimental data for this compound is not extensively documented in the reviewed literature, the general trend observed for substituted quinoxalines allows for an estimation of its redox behavior. The electron-donating nature of both the ethyl and pyrrolidinyl groups would likely result in a relatively high reduction potential (more negative) for the formation of the radical anion.

Table 1: Calculated Redox Potentials of Substituted Quinoxalin-2(1H)-one Derivatives jocpr.com

CompoundSubstituent at C3Calculated Redox Potential (eV vs. SHE)
Quinoxalin-2(1H)-one (QO)-H0.123
3-Methylquinoxalin-2(1H)-one (MQO)-CH₃0.015
3-Aminoquinoxalin-2(1H)-one (AQO)-NH₂-0.254

This interactive table illustrates the effect of substituents on the redox potential of the quinoxaline core. The data is based on computational studies of related quinoxalin-2(1H)-one derivatives. jocpr.com

The formation of radical cations of quinoxaline derivatives is less commonly studied but can be induced under oxidative conditions. The electron-rich nature of this compound would suggest that it could be more susceptible to oxidation compared to electron-deficient quinoxalines.

Photoinduced Electron Transfer (PET) Mechanisms

Quinoxaline derivatives are known to participate in photoinduced electron transfer (PET) processes, where upon photoexcitation, they can act as either electron donors or acceptors. nih.govacs.org The direction of electron transfer depends on the relative energies of the excited state of the quinoxaline derivative and the ground state of the reaction partner.

In the context of this compound, the electron-donating substituents would enhance its electron-donating ability in the excited state. However, the quinoxaline moiety itself is a well-known electron acceptor. nih.govacs.org Therefore, upon irradiation, it is plausible that the excited state of this compound could undergo electron transfer to a suitable electron acceptor.

Research on multicomponent metal-organic frameworks (MOFs) incorporating quinoxaline ligands has demonstrated efficient photoinduced electron transfer. nih.govacs.org In these systems, irradiation induces electron transfer from an electron-rich component (like a truxene-based ligand) to the quinoxaline unit, generating a radical anion on the quinoxaline and a radical cation on the donor. nih.govacs.org This process is often accompanied by a visible color change, a phenomenon known as photochromism. nih.govacs.org

A proposed general mechanism for PET involving a quinoxaline derivative as an acceptor is as follows:

Excitation: The quinoxaline derivative (Q) absorbs a photon (hν) and is promoted to its excited state (Q). Q + hν → Q

Electron Transfer: The excited quinoxaline (Q) accepts an electron from a donor molecule (D). Q + D → Q•⁻ + D•⁺

The efficiency of this process is governed by the free energy change (ΔG) of the electron transfer, which can be estimated using the Rehm-Weller equation. For an efficient PET to occur, ΔG should be negative.

While specific studies on the PET mechanisms of this compound are scarce, the general principles derived from studies on related electron-rich quinoxalines suggest its potential to act as an effective electron acceptor in its excited state when paired with a suitable electron donor.

Catalytic Transformations Utilizing the Compound as a Substrate

The use of quinoxaline derivatives as substrates in catalytic transformations is an active area of research, primarily focused on the functionalization of the quinoxaline core. researchgate.netmdpi.comnih.govtandfonline.com These transformations often involve C-H activation to introduce new functional groups at various positions on the quinoxaline ring system.

However, the reviewed scientific literature does not provide specific examples of catalytic transformations where this compound is utilized as a substrate. The existing research predominantly focuses on the synthesis of quinoxaline derivatives or the functionalization of the quinoxalin-2(1H)-one scaffold. mdpi.comnih.govtandfonline.com

The presence of the pyrrolidinyl group at the 3-position and the ethyl group at the 2-position in this compound presents interesting possibilities for catalytic transformations. For instance, the C-N bond of the pyrrolidine substituent could potentially be a target for catalytic cleavage or functionalization, although this remains a speculative area for future research.

The development of catalytic methods for the selective functionalization of substituted quinoxalines like this compound could provide access to a wide range of novel compounds with potentially interesting biological or material properties. Future research in this area would be valuable to expand the synthetic utility of this class of compounds.

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The provided search results yielded general information on the synthesis, characterization, and coordination chemistry of various other quinoxaline derivatives. For instance, studies on quinoxaline-2,3-dione derivatives and Schiff base ligands containing a quinoxaline moiety have been reported, outlining their interactions with different metal ions and the characterization of the resulting complexes using techniques such as IR, NMR, and UV-Vis spectroscopy. Furthermore, the catalytic potential of some quinoxaline-metal complexes has been explored in various chemical reactions.

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Exploration of Advanced Material Science Applications Non Biological/non Clinical

Organic Electronics and Optoelectronic Materials

Quinoxaline (B1680401) derivatives are well-regarded for their electron-deficient nature, making them excellent candidates for n-type organic semiconductors and components in various optoelectronic devices.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) Components

In the realm of OLEDs, quinoxaline-containing molecules are often utilized as electron-transporting materials (ETMs), hole-blocking materials (HBMs), or as hosts for phosphorescent emitters. The electron-withdrawing quinoxaline core can facilitate efficient electron injection and transport, which is crucial for balancing charge carriers within the emissive layer of an OLED, thereby improving efficiency and device lifetime. The pyrrolidinyl group, being an electron-donating substituent, could modulate the electronic properties of the quinoxaline core, potentially tuning the emission color and improving charge carrier mobility.

For OSCs, the donor-acceptor (D-A) architecture is a fundamental design principle for active layer materials. Quinoxaline derivatives, with their strong electron-accepting character, are frequently employed as the acceptor unit in D-A type polymers and small molecules. These materials can exhibit broad absorption in the visible and near-infrared regions, which is beneficial for efficient light harvesting. The presence of the ethyl and pyrrolidinyl groups on the 2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline backbone would influence the material's solubility, morphology, and energy levels, all of which are critical factors for achieving high power conversion efficiencies in OSCs.

Charge Transport and Semiconductor Properties

The charge transport characteristics of organic materials are intimately linked to their molecular structure and solid-state packing. The planar aromatic structure of the quinoxaline core is conducive to π-π stacking, which can facilitate intermolecular charge hopping. The ethyl and pyrrolidinyl substituents would influence the molecular packing and, consequently, the charge carrier mobility. The electron-donating pyrrolidinyl group could enhance the highest occupied molecular orbital (HOMO) energy level, while the electron-deficient quinoxaline core would keep the lowest unoccupied molecular orbital (LUMO) energy level low, resulting in a smaller bandgap. This tunability of frontier molecular orbital energy levels is a key aspect in designing efficient organic semiconductors.

Chemical Sensing and Chemodosimetry

The inherent fluorescence and colorimetric properties of many quinoxaline derivatives make them attractive candidates for the development of chemical sensors.

Design of Fluorescent and Colorimetric Sensors

Quinoxaline-based sensors often operate via mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline core can act as binding sites for analytes. Upon interaction with a target analyte, the electronic structure of the quinoxaline derivative can be perturbed, leading to a change in its absorption or emission properties. For this compound, the pyrrolidinyl group could serve as an additional recognition site or modulate the sensitivity and selectivity of the sensor.

Mechanisms of Analyte Recognition (e.g., Ion Sensing, pH Sensing)

In ion sensing, the lone pair of electrons on the nitrogen atoms of the quinoxaline ring can coordinate with metal ions. This coordination can lead to a "turn-on" or "turn-off" fluorescent response. For instance, chelation with a paramagnetic metal ion often leads to fluorescence quenching. The design of such sensors would involve tailoring the substituents to achieve high selectivity for a specific ion.

For pH sensing, the basic nitrogen atoms in the quinoxaline ring can be protonated in acidic conditions. This protonation alters the electronic properties of the molecule, resulting in a change in color or fluorescence. The pyrrolidinyl group in this compound, being a basic amine, could also participate in acid-base equilibria, potentially allowing for a ratiometric pH sensing mechanism over a specific pH range.

Supramolecular Chemistry and Self-Assembly

The planar and aromatic nature of the quinoxaline core makes it an excellent building block for supramolecular chemistry and the construction of self-assembled nanostructures. Non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces can drive the self-assembly of quinoxaline derivatives into well-ordered structures like nanofibers, nanotubes, and vesicles. The ethyl and pyrrolidinyl substituents would play a crucial role in directing the self-assembly process by influencing the intermolecular interactions and steric hindrance. These self-assembled structures can find applications in areas such as organic electronics, sensing, and catalysis.

Anti-Corrosion Applications (as inhibitors)electrochemsci.org

The heterocyclic compound this compound is part of the broader quinoxaline family of molecules, which are recognized for their significant potential as corrosion inhibitors for various metals, particularly in acidic environments. researchgate.netsemanticscholar.org While direct research pinpointing "this compound" is limited in publicly accessible literature, the extensive studies on structurally similar quinoxaline derivatives provide a strong basis for understanding its probable efficacy and mechanism of action in preventing corrosion.

Organic compounds, especially those containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are effective corrosion inhibitors. nih.govimist.ma The protective action of these molecules stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.netnih.govresearchgate.net The molecular structure of this compound, which contains a quinoxaline core (two nitrogen atoms in a double aromatic ring) and a pyrrolidine (B122466) ring, suggests a high potential for corrosion inhibition. These nitrogen atoms and the π-electrons in the aromatic system act as active centers for adsorption onto a metal surface. researchgate.net

Mechanism of Inhibition

The primary mechanism by which quinoxaline derivatives inhibit corrosion is through adsorption at the metal/solution interface. researchgate.net This process is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the type of corrosive environment. researchgate.net The adsorption can occur through:

Chemisorption: This involves the sharing of electrons between the heteroatoms (primarily nitrogen in the quinoxaline and pyrrolidine rings) and the vacant d-orbitals of the metal (e.g., iron in steel), forming a coordinate covalent bond. researchgate.netphyschemres.org

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Complex Formation: Some studies suggest that inhibitor molecules can form a complex with metal ions (like Fe²⁺), which then precipitates on the surface to create a protective film. research-nexus.net

Research on various quinoxaline derivatives consistently shows that they act as mixed-type inhibitors . researchgate.netphyschemres.orgmdpi.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process simultaneously. research-nexus.netimist.ma This is confirmed by electrochemical techniques like potentiodynamic polarization, which show a reduction in both anodic and cathodic current densities upon the addition of the inhibitor. nih.govnajah.edu

Performance in Acidic Media

Acidic solutions, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), are widely used in industrial processes like acid pickling, cleaning, and oil well acidizing, but they are highly corrosive to metals like mild steel. researchgate.netimist.ma Quinoxaline derivatives have demonstrated high inhibition efficiency in these environments. mdpi.comnajah.edu

The effectiveness of these inhibitors generally increases with concentration, up to an optimal point where a stable protective monolayer forms on the metal surface. imist.maresearchgate.net For instance, studies on various quinoxaline derivatives have reported inhibition efficiencies exceeding 90% at concentrations as low as 10⁻³ M in 1.0 M HCl solutions. physchemres.orgmdpi.com

The table below summarizes typical data obtained from electrochemical studies on quinoxaline derivatives, illustrating their performance as corrosion inhibitors for mild steel in 1.0 M HCl.

Inhibitor Concentration (M)Corrosion Current Density (Icorr, µA/cm²)Inhibition Efficiency (IE %)Charge Transfer Resistance (Rct, Ω·cm²)
Blank (0)1050-45
1x10⁻⁶45057.1120
1x10⁻⁵21080.0350
1x10⁻⁴9590.9850
1x10⁻³5295.01500

Note: The data in this table is representative of typical findings for quinoxaline derivatives in 1.0 M HCl and is intended for illustrative purposes.

Adsorption Characteristics

The adsorption behavior of quinoxaline inhibitors on metal surfaces is often described by adsorption isotherms, with the Langmuir adsorption isotherm being the most commonly fitted model. researchgate.netnih.govmdpi.com This model assumes the formation of a uniform monolayer of inhibitor molecules on the metal surface, with no interaction between the adsorbed molecules. nih.gov The adherence to this isotherm suggests a strong, stable, and comprehensive protective layer is formed. The adsorption process is typically spontaneous and can involve a mix of physical and chemical interactions. nih.govimist.ma

Future Research Directions and Emerging Methodologies

Integration with Flow Chemistry and Microfluidic Reactor Systems

The synthesis of quinoxaline (B1680401) derivatives is increasingly moving from traditional batch processes to continuous flow systems. uc.pt The integration of flow chemistry and microfluidic reactors offers significant advantages for the production of 2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline, including enhanced safety, improved reaction control, and higher yields.

In a typical flow synthesis, precursors such as an appropriately substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound are continuously pumped into a reactor coil where they mix and react. The precise control over parameters like temperature, pressure, and residence time within the heated reactor allows for rapid optimization and high efficiency. This methodology minimizes the handling of potentially hazardous intermediates and allows for safer operation at elevated temperatures and pressures. Martin et al. have reported the multi-step flow synthesis of quinoxaline derivatives, demonstrating the viability of this approach for creating complex heterocyclic structures in a safe and controlled manner. uc.pt The application of such a system to this compound would involve the continuous reaction of 1-(1,2-phenylenediamino)pyrrolidine with 2-butanone (B6335102) precursors under optimized flow conditions, potentially leading to reduced reaction times and improved product purity.

Key Advantages of Flow Synthesis for Quinoxalines

Feature Benefit Relevance to this compound
Precise Control Superior management of reaction temperature, pressure, and stoichiometry. Leads to higher yields and purity, reducing the need for extensive downstream purification.
Enhanced Safety Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. Allows for exploration of more aggressive reaction conditions to improve efficiency.
Rapid Optimization Automated systems allow for quick screening of various reaction parameters. Accelerates the development of an efficient synthetic protocol.

| Scalability | Production can be scaled up by extending operational time rather than increasing reactor size. | Facilitates seamless transition from laboratory-scale synthesis to industrial production. |

Machine Learning and Artificial Intelligence for Predictive Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal and materials chemistry by enabling the prediction of synthetic pathways and the design of molecules with desired properties. nih.gov For this compound, these computational tools can accelerate discovery and optimization.

Molecular Design: Machine learning models can be trained to predict the biological activities or material properties of novel quinoxaline derivatives. researchgate.netjohnshopkins.edu By inputting the structure of this compound as a scaffold, researchers can use these models to predict how modifications to the ethyl or pyrrolidinyl groups would affect its function, for instance, as an inhibitor for a specific enzyme or as a component in an organic electronic device. This in silico screening process significantly reduces the time and cost associated with synthesizing and testing new compounds.

Reaction Optimization: ML algorithms, particularly those employing Bayesian optimization, can efficiently explore complex reaction spaces to identify optimal conditions (e.g., temperature, catalyst loading, solvent) for the synthesis of this compound. This data-driven approach can lead to higher yields and reduced waste compared to conventional one-variable-at-a-time optimization methods. nih.gov

Development of Novel Characterization Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Novel characterization techniques that allow for in situ (in the reaction mixture) monitoring are invaluable for gaining these insights in real-time.

Spectroscopic methods are particularly well-suited for this purpose. For example, monitoring the condensation reaction to form the quinoxaline core can be achieved using techniques like:

UV-Vis Spectroscopy: As demonstrated in the synthesis of 2,3-diphenylquinoxaline, UV-Vis spectroscopy can be used to track the formation of the product over time, allowing for detailed kinetic analysis of the reaction mechanism. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be inserted directly into the reaction vessel to monitor the disappearance of reactant peaks and the appearance of product peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-NMR setups can be integrated into continuous flow synthesis systems, providing real-time structural information and conversion rates without the need for manual sampling.

These in situ techniques provide a continuous stream of data that can be used to understand reaction profiles, identify transient intermediates, and ensure consistent product quality, making them powerful tools for both laboratory-scale research and industrial-scale production.

Sustainable and Circular Economy Approaches in Quinoxaline Production

The principles of green chemistry and the circular economy are increasingly guiding the development of synthetic routes for quinoxalines. The goal is to minimize environmental impact by reducing waste, using benign solvents, and employing recyclable catalysts.

Several sustainable strategies are applicable to the synthesis of this compound:

Solvent-Free and Mechanochemical Synthesis: A novel spiral gas–solid two-phase flow (S-GSF) method has been reported for the synthesis of quinoxaline derivatives, which eliminates the need for solvents and catalysts, significantly reduces reaction times (often to minutes), and results in high yields. mdpi.com This approach boasts a much lower E-factor (environmental factor) and a higher atom economy compared to traditional solution-phase methods.

Use of Green Solvents: When a solvent is necessary, the use of environmentally friendly options such as water or ethanol (B145695) is preferred. researchgate.netnih.gov

Recyclable Catalysts: The development of heterogeneous catalysts, such as nanocatalysts or catalysts supported on solid matrices like alumina, is a key focus. nih.govrsc.org These catalysts can be easily recovered from the reaction mixture by filtration and reused multiple times without a significant loss of activity, aligning with circular economy principles. nih.govnih.gov For example, nanostructured pyrophosphate Na2PdP2O7 has been used as an efficient and recyclable catalyst for quinoxaline synthesis in ethanol at room temperature. nih.gov

Comparison of Green Synthesis Metrics

Method Catalyst Solvent Key Advantage Ref.
Spiral Gas-Solid Flow None None Extremely fast, solvent-free, high atom economy. mdpi.com
Heterogeneous Catalysis AlCuMoVP Toluene Recyclable catalyst, high yields at room temp. nih.gov

| Nanocatalysis | Na2PdP2O7 | Ethanol | Recyclable catalyst, green solvent, room temp. reaction. | nih.gov |

Design of Next-Generation Functional Materials with Tunable Properties

Quinoxaline derivatives are not only important in pharmaceuticals but also serve as building blocks for advanced functional materials. ipp.pt The specific structure of this compound, with its electron-rich pyrrolidine (B122466) ring and modifiable core, makes it a candidate for creating materials with tunable electronic and optical properties.

Applications in Materials Science:

Electroluminescent Materials: The quinoxaline scaffold is a known chromophore used in the development of organic light-emitting diodes (OLEDs). ipp.pt By strategically modifying the substituents on the quinoxaline ring, it is possible to tune the emission color and efficiency of the material. The ethyl and pyrrolidinyl groups on the target compound could be altered to fine-tune its photophysical properties.

Corrosion Inhibitors: Quinoxaline-based structures can effectively adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. mdpi.comipp.pt The design of new derivatives allows for the optimization of their adsorption characteristics and inhibitory efficiency for different metals and environments.

Optical Materials: Researchers have synthesized quinoxaline monomers with conjugated linkers to achieve broadened absorption patterns, demonstrating that the optical features can be systematically improved. researchgate.net This principle could be applied to this compound to develop new dyes or materials for optical data storage and other photonic applications.

The ability to tune properties through targeted synthetic modifications positions quinoxaline derivatives as a versatile platform for the design of next-generation functional materials tailored for specific high-performance applications.

Q & A

Q. What are the established synthetic routes for 2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline, and how do reaction conditions influence yield?

The synthesis of quinoxaline derivatives typically involves condensation reactions between o-phenylenediamine analogs and α-keto or α-hydroxy carbonyl compounds. For example, 2-hydroxyquinoxaline derivatives are synthesized via glyoxylic acid condensation with o-phenylenediamine under acidic conditions . For This compound , a plausible route involves:

  • Step 1 : Reacting 2-ethylquinoxaline-3-carbaldehyde with pyrrolidine under reductive amination conditions (e.g., NaBH₃CN in MeOH).
  • Step 2 : Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to enhance cyclization efficiency.

Q. Key Considerations :

  • Acid catalysis (e.g., TsOH) accelerates imine formation but may require inert atmospheres to prevent oxidation .
  • Yields are highly sensitive to stoichiometric ratios of amine and carbonyl precursors (target 1:1.2 molar ratio) .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • ¹H NMR : Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet) and pyrrolidine protons (δ 1.6–1.8 ppm, multiplet; δ 3.2–3.4 ppm, N-CH₂). Aromatic protons in quinoxaline appear at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) confirm the quinoxaline core .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (C₁₅H₁₈N₄: 254.18 g/mol).

Validation Protocol : Cross-reference experimental data with computational predictions (e.g., DFT for IR) and crystallographic databases (e.g., CCDC 1983315 for analogous quinoxalines) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT) and reaction path sampling can:

  • Predict Transition States : Identify energy barriers for key steps like cyclization or reductive amination .
  • Solvent Effects : COSMO-RS models evaluate solvent polarity’s impact on reaction kinetics (e.g., THF vs. DMF) .
  • Yield Optimization : Machine learning algorithms trained on reaction databases (e.g., Reaxys) suggest optimal molar ratios and catalysts .

Case Study : For analogous pyrido-pyrrolo-quinoxalines, DFT-guided optimization reduced reaction times by 40% and improved yields from 55% to 78% .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) affect the biological activity of quinoxaline derivatives?

  • Electron-Withdrawing vs. Donating Groups : Ethyl groups (electron-donating) enhance π-π stacking in DNA intercalation, whereas nitro groups (electron-withdrawing) improve redox activity for anticancer applications .
  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size increases conformational rigidity, potentially enhancing binding affinity to kinase targets .

Q. Experimental Design :

  • Synthesize analogs with varied substituents.
  • Test cytotoxicity (e.g., MTT assay) and compare IC₅₀ values against HT-29 or HeLa cell lines.
  • Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., topoisomerase II) .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data for quinoxaline derivatives?

Scenario : Discrepancies between experimental and theoretical NMR shifts. Resolution Strategy :

Cross-Validation : Use X-ray crystallography (e.g., CCDC 1983315 ) to confirm bond lengths and angles.

Dynamic Effects : Account for solvent-induced shifts in NMR by comparing DMSO-d₆ vs. CDCl₃ spectra .

Error Analysis : Check for impurities (e.g., unreacted starting materials) via HPLC-MS .

Example : In a study of 2,3-diphenylquinoxaline, IR data contradictions were resolved by re-evaluating sample preparation (KBr pellet vs. ATR) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Toxicity : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and PPE (gloves, lab coat) .
  • Waste Disposal : Neutralize acidic byproducts before disposal. Store in labeled containers for incineration .
  • Emergency Response : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Quinoxaline Derivatives

MethodYield (%)Reaction Time (h)Key ConditionsReference
Condensation65–7512–24TsOH, DMF, 80°C
Reductive Amination70–856–8NaBH₃CN, MeOH, RT
Microwave-Assisted82–901–2150°C, 300 W

Q. Table 2. Biological Activity of Quinoxaline Analogs

CompoundIC₅₀ (µM)Target ProteinStructural FeatureReference
2-Ethyl-3-pyrrolidinyl Qx2.1Topoisomerase IIRigid pyrrolidine
2-Methyl-3-phenyl Qx5.8EGFR KinaseFlexible methyl group

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